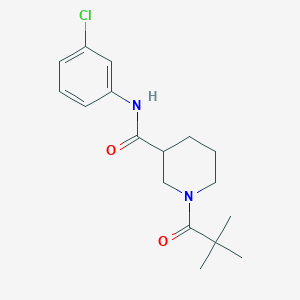
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H23ClN2O2 and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.1448057 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Binding Studies
Studies have explored the molecular interactions of related compounds with cannabinoid receptors, focusing on their antagonistic properties and the development of pharmacophore models. These investigations provide insights into the steric and electrostatic requirements for receptor binding, which are crucial for designing drugs targeting the cannabinoid system. For example, research on SR141716, a compound with structural similarities, highlighted its potent and selective antagonism at the CB1 cannabinoid receptor. Through molecular orbital methods and radioligand binding analyses, various conformations and their implications on receptor interaction were characterized, contributing to the understanding of cannabinoid receptor antagonists' structure-activity relationships (Shim et al., 2002).
Development of Antagonists and Modulators
Further research has been conducted to refine the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, aiming to develop compounds with enhanced selectivity and potency. These studies are foundational for discovering new therapeutic agents that can modulate cannabinoid receptor activity without the side effects associated with direct agonists. The identification of structural requirements for CB1 receptor antagonistic activity has guided the synthesis of more efficacious cannabinoid receptor modulators (Lan et al., 1999).
Drug Synthesis and Chemical Optimization
Research into the synthesis of related compounds, such as tocainide analogues and other piperidine derivatives, has broadened the scope of potential applications, including as sodium channel blockers and antimyotonic agents. These studies not only contribute to the field of medicinal chemistry by providing new synthetic routes but also offer potential therapeutic agents for various neurological disorders. The development of constrained analogues of tocainide represents a significant advancement in the quest for more effective treatments for conditions like myotonia (Catalano et al., 2008).
Exploration of Therapeutic Potential
The exploration of cannabinoid receptor ligands, such as SR141716 and NESS 0327, has shed light on their potential therapeutic applications. These compounds have been evaluated for their binding affinity, selectivity, and functional effects on cannabinoid receptors, paving the way for the development of new drugs that can target the endocannabinoid system for therapeutic benefits. The characterization of these ligands enhances our understanding of the cannabinoid system's role in health and disease, offering avenues for the development of novel therapeutic strategies (Ruiu et al., 2003).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-9-5-6-12(11-20)15(21)19-14-8-4-7-13(18)10-14/h4,7-8,10,12H,5-6,9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNINSUEHSCJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



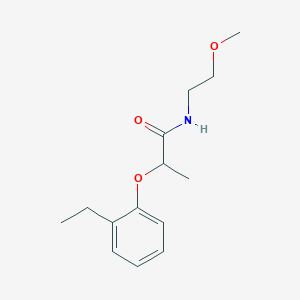
![4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4517736.png)
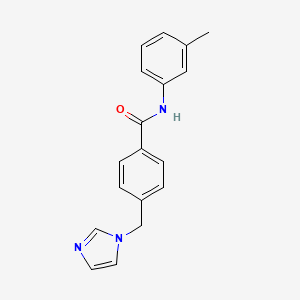
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517746.png)
![2-(isopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4517751.png)
![4-chloro-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4517759.png)
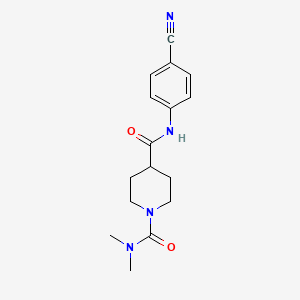
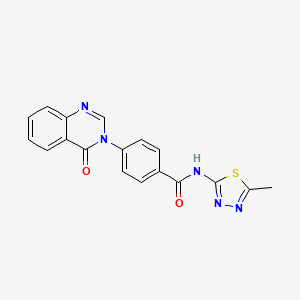
![6-fluoro-3-[1-(1H-indol-1-ylacetyl)-4-piperidinyl]-1,2-benzisoxazole](/img/structure/B4517770.png)
![1-methyl-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4517774.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4517792.png)
![4-[(7-bromo-4-quinolinyl)amino]benzamide](/img/structure/B4517797.png)
![1-ethyl-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4517799.png)
